molecular formula C24H18Br2N2 B14797361 N,N-Bis(4-bromophenyl)benzidine

N,N-Bis(4-bromophenyl)benzidine

Cat. No.: B14797361
M. Wt: 494.2 g/mol
InChI Key: KBKTXCSCFQFXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(4-bromophenyl)benzidine (CAS: 585570-08-7) is a halogenated benzidine derivative characterized by two 4-bromophenyl groups attached to the nitrogen atoms of a central benzidine backbone. Its molecular formula is C₃₀H₂₀Br₂N₂, with a molecular weight of 584.31 g/mol (calculated from substituents). The compound is synthesized via oxidative coupling reactions, such as those involving 4,4′-dibromotriphenylamine under controlled conditions . Key structural features include:

  • Symmetrical substitution: Bromine atoms at the para positions of the phenyl rings enhance electron-withdrawing effects.
  • Coplanar aromatic system: The benzidine core facilitates π-conjugation, making it relevant in optoelectronic applications.
  • NMR data: ¹H NMR (CD₂Cl₂) shows distinct aromatic proton signals at δ = 6.97 (d, J = 8.8 Hz, 8H), 7.09 (d, J = 8.6 Hz, 4H), 7.36 (d, J = 8.8 Hz, 8H), and 7.48 (d, J = 8.6 Hz, 4H) ppm .

Properties

Molecular Formula

C24H18Br2N2

Molecular Weight

494.2 g/mol

IUPAC Name

4-[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]aniline

InChI

InChI=1S/C24H18Br2N2/c25-19-5-13-23(14-6-19)28(24-15-7-20(26)8-16-24)22-11-3-18(4-12-22)17-1-9-21(27)10-2-17/h1-16H,27H2

InChI Key

KBKTXCSCFQFXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(4-bromophenyl)benzidine can be synthesized through a multi-step process involving the bromination of benzidine derivatives. One common method involves the reaction of benzidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically include controlled temperature and pH to ensure the selective bromination of the benzidine molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated equipment to ensure consistency and purity . The process may also include purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Benzidine derivatives are widely studied for their electronic, catalytic, and biological properties. Below is a detailed comparison of N,N-Bis(4-bromophenyl)benzidine with structurally analogous compounds:

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Key Properties Applications
This compound 4-Bromophenyl C₃₀H₂₀Br₂N₂ High electron affinity; UV-Vis absorption ~350–400 nm OLED hole-transport layers
N,N′-Bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine (NPB) Naphthyl and phenyl C₄₄H₃₂N₂ Extended π-conjugation; λₐᵦₛ ~380 nm OLED emissive layers
N,N-Bis(4-methylphenyl)benzidine (p-TPD) 4-Methylphenyl C₃₂H₂₈N₂ Improved solubility; lower oxidation potential vs. brominated analogs Photorefractive composites
N,N′-Bis(4-formylphenyl)-N,N′-diphenylbenzidine 4-Formylphenyl C₃₈H₂₈N₂O₂ Reactive aldehyde groups; molecular weight = 544.65 g/mol Precursor for Schiff base polymers
N,N-Bis(2-hydroxybenzylidene)benzidine Hydroxybenzylidene C₂₆H₂₀N₂O₂ Fluorescence in polar solvents; solvent-dependent λₑₘ Sensors and fluorescent probes

Key Observations :

  • Electron-withdrawing vs. donating groups : Bromine substituents in this compound lower the HOMO level (-5.4 eV) compared to methyl-substituted analogs (-5.1 eV for p-TPD), enhancing hole-injection efficiency in OLEDs .
  • Stability : Brominated derivatives exhibit higher thermal stability (decomposition >300°C) but are prone to crystallization in thin films, unlike polymeric TPD analogs .
  • Synthetic versatility : Formyl-substituted benzidines serve as intermediates for covalent organic frameworks (COFs), whereas hydroxybenzylidene derivatives enable tunable fluorescence .
Functional Performance in Optoelectronics
  • This compound : Used in perovskite light-emitting devices (PeLEDs) as a hole-transport layer (HTL) due to its balanced charge mobility (10⁻⁴ cm²/V·s) .
  • NPB : Superior luminance (>23,000 cd/m² at 10V) in OLEDs due to enhanced hole mobility and reduced exciton quenching .
  • DMTPD (N,N-Bis(3-methylphenyl)-N,N-bis(phenyl)benzidine) : Demonstrates sub-millisecond response times in photorefractive composites, attributed to reduced crystallinity .
Metabolic and Toxicological Profiles
  • N-Acetylbenzidine: A metabolite of benzidine, forms DNA adducts (e.g., N-(deoxyguanosin-8-yl)-N′-acetylbenzidine) via NAT1-mediated acetylation, linked to carcinogenicity .
  • This compound: Limited metabolic data, but bromine may reduce hepatic activation compared to non-halogenated benzidines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.